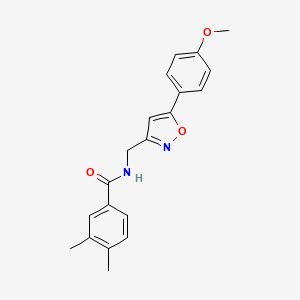

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

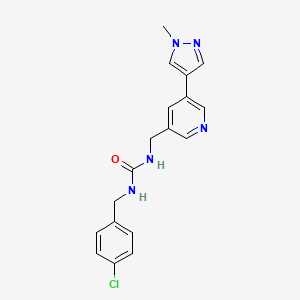

“1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a methoxy group and a phenylurea moiety.

Synthesis Analysis

The synthesis of such compounds often involves multi-step processes. For instance, a related compound, SKF-96365, was synthesized in four steps with an overall yield of 9% . The structure of the compound was confirmed by 1H-, 13C-NMR, HRMS, and elemental analysis . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of biaryl compounds, which could potentially be used in the synthesis of "1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea" .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea and its derivatives are primarily involved in the field of chemical synthesis and structural analysis. For example:

- X-ray Powder Diffraction : The compound's structural properties were explored using X-ray powder diffraction, demonstrating its role as an important intermediate in pharmaceutical synthesis, such as in the production of the anticoagulant, apixaban (Wang et al., 2017).

- Molecular Docking and Quantum Chemical Calculations : Molecular docking and quantum chemical calculations were performed on related compounds, providing insights into the molecule’s properties such as intramolecular charge transfer and molecular electrostatic potential (Viji et al., 2020).

Biological Applications and Mechanism of Action

The compound exhibits a range of biological activities which have been explored through various studies:

- Biological Activity Analysis : Studies demonstrated that the compound and its derivatives exhibit biological activity, with particular attention given to the interaction with receptors and the formation of hydrogen bonds (Ding & Zhong, 2022).

- Anti-inflammatory Activity : Certain derivatives of the compound have shown significant anti-inflammatory activity, with molecular docking interaction revealing traditional type II p38 kinase inhibitor's interactions (Fatima et al., 2014).

Application in Herbicide Development

The compound’s derivatives have been utilized in the development of herbicides, highlighting its utility in agricultural science:

- Herbicide Development : Phenylurea derivatives of the compound were studied for their herbicidal activities, demonstrating the potential of these compounds in developing new herbicides (Kang et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-17-11-10-15(13-16(17)22-12-6-5-9-18(22)23)21-19(24)20-14-7-3-2-4-8-14/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKUBEXTKUBWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)

![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)

![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)

![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)

![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)

![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)

![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)